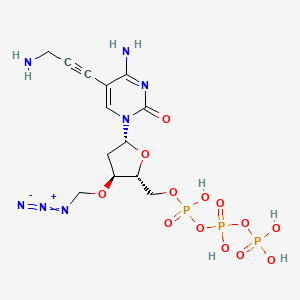

5-Propargylamino-3'-azidomethyl-dCTP

CAS No.:

Cat. No.: VC16670824

Molecular Formula: C13H20N7O13P3

Molecular Weight: 575.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N7O13P3 |

|---|---|

| Molecular Weight | 575.26 g/mol |

| IUPAC Name | [[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |

| Standard InChI Key | SHCGONLEPWBTFI-HBNTYKKESA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Propargylamino-3'-azidomethyl-dCTP is a derivative of 2'-deoxycytidine-5'-triphosphate (dCTP) with two key modifications:

-

A propargylamino group (-CH₂-C≡CH) at the 5-position of the cytosine ring.

-

An azidomethyl group (-CH₂-N₃) at the 3'-position of the deoxyribose sugar .

These modifications introduce reactive handles for bioorthogonal chemistry while preserving the nucleotide’s ability to serve as a substrate for DNA polymerases. The molecular weight of the compound is 575.26 g/mol, with a triethylammonium (TEA) salt form reaching 909.19 g/mol .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 666847-71-8 | |

| Molecular Formula | ||

| Molecular Weight | 575.26 g/mol (free acid) | |

| Solubility in H₂O | 125 mg/mL (137.49 mM) | |

| Storage Conditions | -20°C, desiccated |

Synthesis and Production

Patent-Derived Synthesis

The compound was first disclosed in Patent WO2004018497A2 (Milton et al., 2004), where it is listed as Compound 17 . The synthesis involves:

-

Azidomethylation of the 3'-hydroxyl group of deoxycytidine using azidomethyl bromide.

-

Propargylamine conjugation to the 5-position via nucleophilic substitution.

-

Triphosphorylation using a POCl₃-mediated reaction to yield the triphosphate form .

This route emphasizes modularity, enabling scalability for industrial production. Major suppliers, including Protheragen-ING and Allbiosyn Biotechnology, utilize proprietary purification protocols to achieve >98% purity, as verified by HPLC .

Applications in DNA Synthesis and Sequencing

Next-Generation Sequencing (NGS)

5-Propargylamino-3'-azidomethyl-dCTP serves as a fluorescent conjugate building block in NGS workflows. Its azide and alkyne groups facilitate post-incorporation labeling via click chemistry, allowing the attachment of fluorophores or biotin tags without disrupting polymerase activity . For example:

-

In Illumina sequencing, the compound enables cluster generation by terminating elongation and introducing fluorescent signals .

-

PacBio SMRT sequencing leverages its modified backbone to reduce enzyme steric hindrance, enhancing read lengths .

DNA Synthesis and Polymerase Compatibility

The compound’s compatibility with Taq DNA polymerase and Phi29 polymerase has been validated in PCR and rolling-circle amplification (RCA) assays . Its value (2.3 ± 0.4 μM) is comparable to natural dCTP, ensuring efficient incorporation during DNA synthesis .

Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group at the 3'-position reacts with alkynes in the presence of Cu(I) catalysts to form stable 1,2,3-triazole linkages. This reaction is employed for:

-

Site-specific DNA labeling with fluorophores (e.g., Cy3, Cy5).

-

Surface immobilization of DNA on azide-functionalized microarrays .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the absence of copper, the compound reacts with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives via strain-promoted cycloaddition. This is critical for:

-

In vivo DNA labeling in copper-sensitive environments.

Future Perspectives

Ongoing research explores the compound’s utility in single-molecule sequencing and CRISPR-based diagnostics. Innovations in enzymatic incorporation efficiency (e.g., engineered polymerases) and novel click chemistry partners (e.g., tetrazine derivatives) are anticipated to expand its applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume